

An In-depth Technical Guide to the Lanthanum-Carbon Phase Diagram

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Compound of Interest

Compound Name: *Lanthanum carbide*

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Audience: Researchers, scientists, and materials development professionals.

Introduction to the Lanthanum-Carbon System

The Lanthanum-Carbon (La-C) binary system is of significant interest for its applications in advanced materials, including superconductors and potentially as neutron absorbers in nuclear applications.^[1] The system is characterized by the formation of two primary stable compounds: lanthanum dicarbide (LaC_2) and lanthanum sesquicarbide (La_2C_3).^{[2][3]} Understanding the phase equilibria, thermodynamic properties, and crystal structures within this system is crucial for the synthesis and application of **lanthanum carbide** materials. This guide provides a comprehensive overview of the La-C phase diagram, summarizing key quantitative data, experimental methodologies used for its determination, and visual representations of the system's phase relationships and experimental workflows.

Phases and Crystallographic Data

The La-C system is dominated by two intermetallic compounds, La_2C_3 and LaC_2 , which exhibit distinct crystal structures and properties.

- Lanthanum Dicarbide (LaC_2): This compound melts congruently at a high temperature and has an electrical resistivity at room temperature approximately equal to that of pure lanthanum.^{[2][3]} It undergoes a phase transition from a body-centered tetragonal structure at room temperature to a face-centered cubic structure at temperatures above 1750°C.^{[1][3]} The tetragonal structure is of the CaC_2 prototype.^[1]

- Lanthanum Sesquicarbide (La_2C_3): This phase melts incongruently and possesses a body-centered cubic (BCC) structure with a notable range of solid solubility.[2][3] Its electrical resistivity is about two and a half times that of pure lanthanum at 25°C.[2][3]

A summary of the crystallographic data for these phases is presented in Table 1.

Table 1: Crystallographic Data for **Lanthanum Carbide** Phases

Phase	Formula	Crystal System	Space Group	Pearson Symbol	Prototype	Lattice Parameter (a)	Lattice Parameter (c)
Lanthanum m-Dicarbide ($\alpha\text{-LaC}_2$)	LaC_2	Tetragonal	I4/mmm	ti6	CaC_2	3.92 Å	6.56 Å
Lanthanum m-Dicarbide ($\beta\text{-LaC}_2$)	LaC_2	Cubic	-	-	FeS_2 (Pyrite)	6.0 Å	-
Lanthanum m-Sesquicarbide	La_2C_3	Cubic (BCC)	$\bar{4}\bar{4}\bar{7}$	cl80	Pu_2C_3	9.088 - 9.121 Å	-

Data sourced from multiple references. The lattice parameter for La_2C_3 varies with carbon concentration.[3][4]

The La-C Phase Diagram

The phase diagram for the lanthanum-carbon system, as proposed by Spedding et al., is constructed from a combination of thermal analysis, metallography, and X-ray diffraction data. [2][3][4] It details the phase relationships as a function of temperature and composition.

Key features of the diagram include:

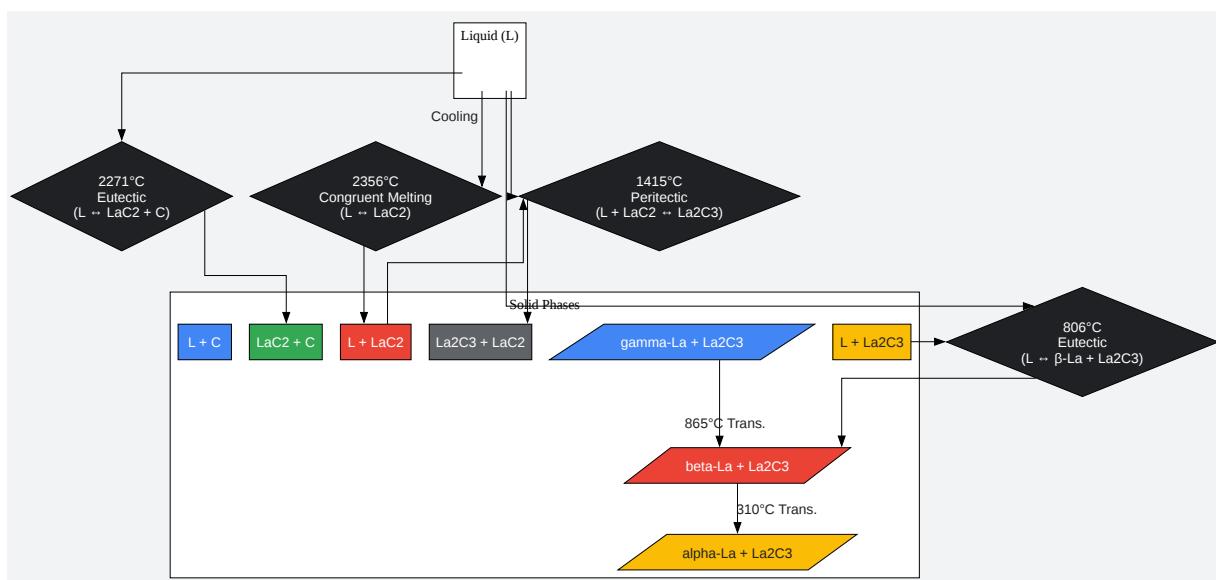
- The addition of carbon lowers the melting point of lanthanum.[2][3]
- Two eutectic reactions are present. The first occurs at a low carbon concentration, and the second is between LaC_2 and pure Carbon.[2][3]
- The incongruent melting of La_2C_3 and the congruent melting of LaC_2 are critical high-temperature events.[2][3]

The invariant reactions and other significant transition points in the La-C system are summarized in Table 2.

Table 2: Invariant Reactions and Key Transition Points in the La-C System

Reaction Type	Temperature (°C)	Composition (wt. % C)	Reaction
Eutectic	806	2.2	$\text{L} \leftrightarrow \beta\text{-La} + \text{La}_2\text{C}_3$
Peritectic	1415	~10.5	$\text{L} + \text{LaC}_2 \leftrightarrow \text{La}_2\text{C}_3$
Eutectic	2271	~18.0	$\text{L} \leftrightarrow \text{LaC}_2 + \text{C}$
Congruent Melting	2356	14.8 (LaC_2)	$\text{L} \leftrightarrow \text{LaC}_2$
Allotropic (La)	310	0	$\alpha\text{-La} \leftrightarrow \beta\text{-La}$
Allotropic (La)	865	0	$\beta\text{-La} \leftrightarrow \gamma\text{-La}$
Allotropic (LaC_2)	~1750	14.8	$\alpha\text{-LaC}_2 \leftrightarrow \beta\text{-LaC}_2$

Data primarily sourced from the foundational study by Spedding, F. H., et al. (1959).[2][3][4]



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Caption: Schematic of La-C phase relationships and transformations.

Experimental Protocols for Phase Diagram Determination

The determination of the La-C phase diagram relies on a suite of high-temperature experimental techniques to identify phase transitions and compositions. The primary methods cited include thermal analysis, metallography, X-ray analysis, and quenching techniques.[4]

4.1 Alloy Preparation

- **Arc Melting:** Samples are typically prepared by arc-melting high-purity lanthanum metal and spectroscopic-grade graphite.
- **Procedure:** The constituent elements are weighed and placed on a water-cooled copper hearth in a furnace. The chamber is evacuated and back-filled with an inert atmosphere (e.g., helium or argon). A tungsten electrode is used to melt the charge. To ensure homogeneity, the resulting alloy button is inverted and re-melted multiple times.

4.2 Thermal Analysis

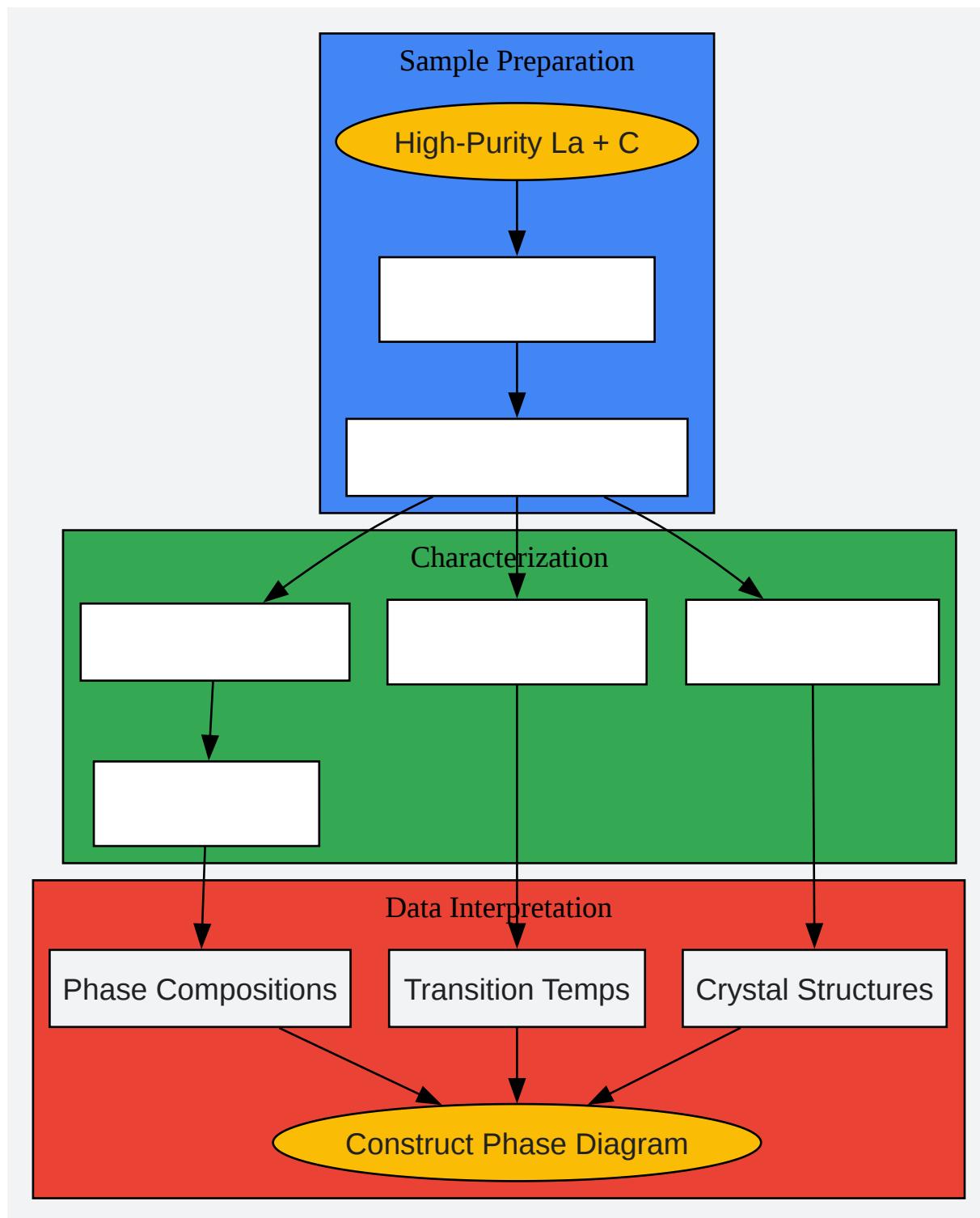
- **Objective:** To determine melting points (liquidus and solidus) and phase transition temperatures.
- **Method (Pirani and Alterthum's Method):**
 - A small hole (20-30 mils in diameter) is drilled into the specimen to create black-body conditions.[4]
 - The sample is heated in a tantalum tube furnace (up to 2000°C) or by induction (above 2000°C).[4]
 - The temperature is monitored with an optical pyrometer focused on the hole.
 - The temperature at which the first formation of liquid occurs is noted by a change in emissivity.[4]
 - Heating and cooling curves are recorded at controlled rates (e.g., 8°C/min below 2000°C, 15°C/min above) to detect thermal arrests corresponding to phase transitions.[4]

4.3 Metallography and Quenching

- Objective: To visually identify the phases present at different compositions and temperatures.
- Quenching Protocol:
 - Samples are suspended in a resistance furnace inside a vertical quartz tube under vacuum.[4]
 - After equilibrating at the desired temperature, the sample is dropped into a quenching medium (e.g., silicone oil) at the bottom of the tube.[4]
- Sample Analysis:
 - The quenched samples are mounted, polished, and etched.
 - Microscopic examination reveals the phase structures.
 - Quantitative microscopy (e.g., point-count method) can be used to determine the boundaries of phase fields.[4]

4.4 X-Ray Diffraction (XRD)

- Objective: To determine the crystal structure and lattice parameters of the phases.
- Sample Preparation: Due to the air-sensitivity of La-C alloys, samples are prepared in an inert atmosphere. The alloy is crushed or filed into a powder and sealed in glass capillary tubes.[4]
- Analysis: The sealed capillary is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to identify the crystal structures present and calculate their lattice parameters.

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Caption: Workflow for experimental determination of a phase diagram.

Conclusion

The Lanthanum-Carbon system, while seemingly simple with only two primary compounds, exhibits complex phase behavior at high temperatures. The established phase diagram, largely based on the seminal work from 1959, provides a robust framework for materials scientists. The congruent melting of LaC_2 at 2356°C and the presence of two eutectics define the high-temperature landscape.^{[2][3]} The detailed crystallographic data and experimental protocols outlined in this guide serve as a critical resource for researchers engaged in the synthesis and characterization of lanthanide-based materials for advanced technological applications.

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